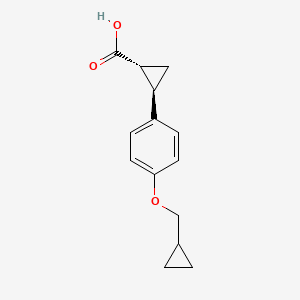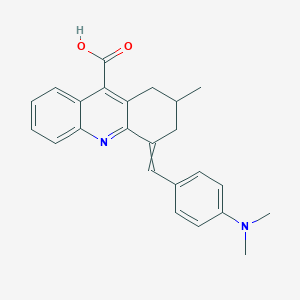![molecular formula C13H22N2O2 B13722461 4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline is an organic compound with a complex structure that includes an aniline group substituted with a dimethylaminoethoxy and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with 2-(dimethylamino)ethanol under specific conditions to form the corresponding ether. This intermediate is then reduced to the aniline derivative using a reducing agent such as hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the ether oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products are typically the corresponding nitro or hydroxyl derivatives.
Reduction: The primary product is the fully reduced aniline derivative.
Substitution: Substituted aniline derivatives with various alkyl or aryl groups.
科学的研究の応用
4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde
- 4-[2-(Dimethylamino)ethoxy]benzonitrile
- 4-[2-(Dimethylamino)ethoxy]benzylamine
Uniqueness
4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
4-[2-(dimethylamino)ethoxy]-2-propoxyaniline |
InChI |
InChI=1S/C13H22N2O2/c1-4-8-17-13-10-11(5-6-12(13)14)16-9-7-15(2)3/h5-6,10H,4,7-9,14H2,1-3H3 |
InChIキー |
FIDBAYRGTZUZIB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC(=C1)OCCN(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

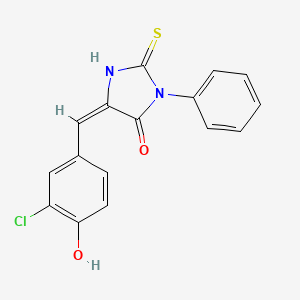
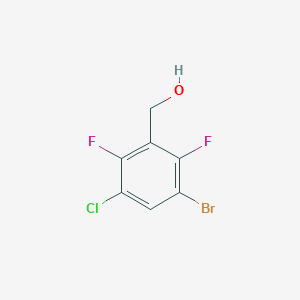

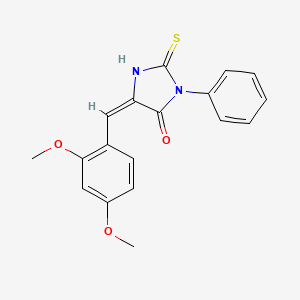

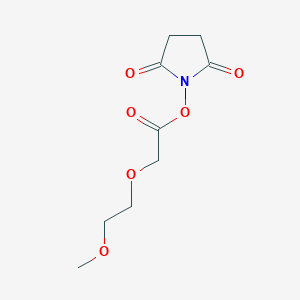
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
